molecular formula C12H10ClNO B8600789 7-(Allyloxy)-1-chloroisoquinoline CAS No. 924271-42-1

7-(Allyloxy)-1-chloroisoquinoline

Cat. No.: B8600789
CAS No.: 924271-42-1
M. Wt: 219.66 g/mol
InChI Key: TUHHQSSPELUCJU-UHFFFAOYSA-N
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Description

7-(Allyloxy)-1-chloroisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and an allyloxy group (–O–CH₂–CH=CH₂) at the 7-position.

Properties

CAS No.

924271-42-1

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-chloro-7-prop-2-enoxyisoquinoline

InChI

InChI=1S/C12H10ClNO/c1-2-7-15-10-4-3-9-5-6-14-12(13)11(9)8-10/h2-6,8H,1,7H2

InChI Key

TUHHQSSPELUCJU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=CN=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Key structural analogs and their substituents are compared below:

Compound Name 7-Position Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
7-(Allyloxy)-1-chloroisoquinoline Allyloxy C₁₂H₁₀ClNO 219.67 (calculated) Not available
1-Chloro-7-methoxyisoquinoline Methoxy C₁₀H₈ClNO 193.63 53533-54-3
7-(Bromomethyl)-1-chloroisoquinoline Bromomethyl C₁₀H₇BrClN 256.53 209285-92-7
1-Chloroisoquinoline-7-carboxylic acid Carboxylic acid C₁₀H₆ClNO₂ 207.61 223671-54-3

Key Observations :

  • Bromomethyl and carboxylic acid derivatives exhibit higher molecular weights due to bromine and carboxyl groups, respectively.
Reactivity Trends
  • The allyloxy group’s terminal alkene allows for further functionalization (e.g., epoxidation, hydroboration), unlike the inert methoxy group.
  • Bromomethyl and carboxylic acid groups enable nucleophilic substitution or amidation, respectively, enhancing utility in drug design .

Physicochemical Properties

Boiling/Melting Points
  • 7-(Bromomethyl)-1-chloroisoquinoline: Boiling point = 372.6°C (predicted) due to bromine’s polarizability .
  • This compound: Expected to have a lower melting point than bromomethyl analogs due to reduced crystallinity from the flexible allyl chain.
Spectral Data (NMR)
  • Methoxy analogs : Characteristic ¹H NMR signals for methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 7.0–8.5 ppm .
  • Allyloxy analogs : Predicted signals include allylic protons (δ 4.5–5.0 ppm for –O–CH₂–, δ 5.5–6.0 ppm for –CH=CH₂) and downfield-shifted aromatic protons due to electron-withdrawing chlorine .

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